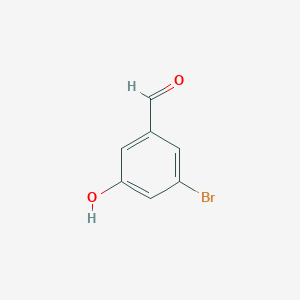

3-Bromo-5-hydroxybenzaldehyde

Übersicht

Beschreibung

3-Bromo-5-hydroxybenzaldehyde is a chemical compound with the empirical formula C7H5BrO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-Bromo-5-hydroxybenzaldehyde can be represented by the SMILES string O=CC1=CC(O)=CC(Br)=C1 . The average mass of the molecule is 201.017 Da, and the monoisotopic mass is 199.947281 Da .Physical And Chemical Properties Analysis

3-Bromo-5-hydroxybenzaldehyde has a density of 1.7±0.1 g/cm3, a boiling point of 292.0±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.3±3.0 kJ/mol, and the flash point is 130.4±21.8 °C . The compound has a molar refractivity of 42.6±0.3 cm3, and a molar volume of 115.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Gas Chromatography Analysis

Shi Jie (2000) explored the use of gas chromatography for the separation and determination of 3-bromo-4-hydroxybenzaldehyde, demonstrating its effectiveness in simple, fast, and accurate analysis (Shi, 2000).

Chemical Synthesis and Reactions

Otterlo et al. (2004) discovered that the bromination of 3-hydroxybenzaldehyde can yield various brominated products, including 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde, indicating a potential pathway for synthesizing related compounds (Otterlo et al., 2004).

Application in Water Treatment

Fathi and Yaftian (2009) utilized a compound synthesized from 5-bromo-2-hydroxybenzaldehyde for preconcentrating trace amounts of copper(II) ions in water samples, demonstrating its potential in water purification processes (Fathi & Yaftian, 2009).

Surface Science

Velzen (1984) used inelastic electron tunnelling spectroscopy to study the reaction of 5-bromo-2-hydroxybenzaldehyde with certain silanes on aluminum oxide surfaces, offering insights into surface-bound molecular reactions (Velzen, 1984).

Crystallography and Molecular Structure

Blasco et al. (2017) identified the iodination and bromination products of 3-hydroxybenzaldehyde, which can be critical for understanding the structure and synthesis of complex molecules (Blasco, Ramírez de Arellano, & Sanz-Cervera, 2017).

Environmental Applications

Neilson et al. (1988) explored the transformations of halogenated aromatic aldehydes by anaerobic bacteria, revealing potential environmental implications and biodegradation processes (Neilson, Allard, Hynning, & Remberger, 1988).

Solubility and Chemical Properties

Jia et al. (2020) studied the solubility of 3-bromo-4-hydroxybenzaldehyde in various solvents, providing essential data for its application in different chemical processes (Jia, Yin, Zhao, & Zhao, 2020).

Antioxidant Activity

Wang Zonghua (2012) investigated the antioxidant activity of 3-bromo-4,5-dihydroxybenzaldehyde, suggesting its potential use in medicinal or food applications (Wang, 2012).

Safety and Hazards

Wirkmechanismus

Mode of Action

It’s known that benzaldehyde derivatives can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile attacks the carbon atom adjacent to the aromatic ring, leading to a change in the compound’s structure .

Result of Action

Changes in the structure of benzaldehyde derivatives through nucleophilic substitution reactions can lead to alterations in their biological activity .

Action Environment

The action, efficacy, and stability of 3-Bromo-5-hydroxybenzaldehyde can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and temperature. For instance, the compound should be handled in a well-ventilated place, away from heat sources and open flames, to avoid combustion and explosion risks .

Eigenschaften

IUPAC Name |

3-bromo-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFGERBEZKEGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586363 | |

| Record name | 3-Bromo-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-hydroxybenzaldehyde | |

CAS RN |

199177-26-9 | |

| Record name | 3-Bromo-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

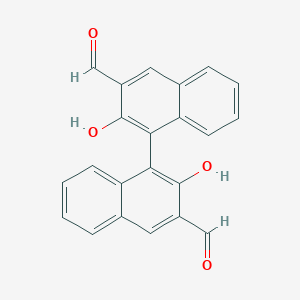

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B172067.png)

![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)

![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)